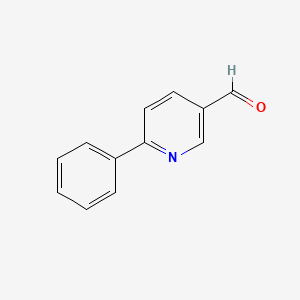

6-Phenylnicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMDOSKSDLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377501 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63056-20-2 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectral Guide: 6-Phenylnicotinaldehyde

This guide provides an in-depth technical analysis of the spectral characteristics of 6-Phenylnicotinaldehyde (also known as 6-phenylpyridine-3-carbaldehyde), a critical heterocyclic building block used in medicinal chemistry and ligand synthesis.

CAS Registry Number: 63056-20-2

Molecular Formula: C

Executive Summary & Applications

This compound is a substituted pyridine derivative characterized by an aldehyde group at the C3 position and a phenyl ring at the C6 position. It serves as a pivotal intermediate in the synthesis of:

-

Iridium(III) Complexes: Used as a cyclometalating ligand (PNA) for phosphorescent emitters and photocatalysts.

-

Medicinal Agents: A precursor for benzimidazole derivatives and other bioactive heterocycles targeting cardiomyocytes and antitubercular pathways.

-

Organic Synthesis: A substrate for Wittig olefinations and Schiff base formations.

Synthesis & Preparation

The most robust synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity and yield, minimizing the formation of homocoupled byproducts.

Optimized Protocol

-

Reactants: 6-Bromonicotinaldehyde (or 6-Chloronicotinaldehyde) and Phenylboronic acid.

-

Catalyst: Pd(PPh

) -

Base/Solvent: K

CO -

Conditions: Reflux at 80–100 °C for 12 hours under Argon atmosphere.

-

Purification: Silica gel column chromatography (Ethyl Acetate/Hexane).

Reaction Pathway Visualization

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Spectral Analysis (NMR, IR, MS)[4]

Proton NMR ( H NMR) Spectroscopy

The

Experimental Data (400 MHz, CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.17 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded. |

| 9.16 | Doublet (d)* | 1H | H-2 (Py) | Proton between N and CHO. Most deshielded aromatic. |

| 8.26 | Doublet of Doublets (dd) | 1H | H-4 (Py) | Ortho to CHO, meta to N. Couples with H-5 and H-2. |

| 8.11 | Doublet (d) | 2H | H-2', H-6' (Ph) | Phenyl protons ortho to the pyridine ring. |

| 7.94 | Doublet (d) | 1H | H-5 (Py) | Ortho to Phenyl. Couples with H-4 ( |

| 7.56 – 7.51 | Multiplet (m) | 3H | H-3',4',5' (Ph) | Remaining phenyl protons (meta/para). |

*Note: H-2 often appears as a fine doublet (

Carbon NMR ( C NMR) Spectroscopy

Predicted and literature-consistent values for the carbon skeleton.

| Shift ( | Assignment | Notes |

| 190.5 | C=O | Carbonyl carbon. |

| 161.8 | C-6 (Py) | Quaternary carbon attached to the phenyl ring. |

| 152.1 | C-2 (Py) | Carbon adjacent to Nitrogen; highly deshielded. |

| 137.6 | C-4 (Py) | Carbon ortho to the aldehyde. |

| 130.5 | C-3 (Py) | Quaternary carbon bearing the aldehyde. |

| 120.5 | C-5 (Py) | Carbon adjacent to the phenyl substitution. |

| 127.0 - 130.0 | Phenyl C | Aromatic phenyl ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and aromatic vibrations.

-

1700–1710 cm

: Strong C=O stretching vibration (Aldehyde). -

1580–1600 cm

: C=N and C=C aromatic ring stretching. -

2720 & 2820 cm

: Weak C-H stretching (Fermi doublet) characteristic of the aldehyde function.

Mass Spectrometry (MS)

-

Molecular Ion (M

): m/z 183.2 (Base peak or significant intensity). -

Fragmentation Pattern:

-

m/z 182: [M-H]

(Loss of aldehydic hydrogen). -

m/z 154: [M-CHO]

or [M-CO-H] -

m/z 77: [C

H

-

Structural Assignment Diagram

The following logic map illustrates how the spectral signals correlate to the specific protons on the this compound scaffold.

Caption: Correlation of 1H NMR chemical shifts to specific structural positions on the this compound molecule.

Experimental Protocol: Characterization Workflow

To validate the identity of synthesized this compound, follow this standard operating procedure (SOP):

-

Sample Preparation: Dissolve 10 mg of the purified white solid in 0.6 mL of CDCl

(Chloroform-d). Ensure the solution is clear and free of suspended solids. -

Acquisition:

-

Set relaxation delay (d1) to 1.0–2.0 seconds.

-

Acquire 16–32 scans to ensure high signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl

peak at 7.26 ppm .

-

-

Validation Criteria:

-

Verify the presence of the aldehyde singlet >10.0 ppm.

-

Confirm the integration ratio of 1:1:1:1:5 (Aldehyde : H2 : H4 : H5 : Phenyl).

-

Check for absence of reactant peaks (e.g., lack of broad boronic acid -OH peaks or aldehyde shifts from 6-bromonicotinaldehyde at different positions).

-

References

-

RSC Advances (2016). Supplementary Information: How Energy-offset Affects Seebeck Coefficient and Conductance. (Contains specific experimental NMR data for this compound).

-

Journal of Medicinal Chemistry (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. (Describes synthesis via Suzuki coupling).

-

Nature Scientific Reports (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling.

-

PubChem. Compound Summary for 6-Phenylpyridine-3-carbaldehyde.

Sources

Structural Dynamics and Synthetic Utility of 6-Phenylnicotinaldehyde

Executive Summary

6-Phenylnicotinaldehyde (6-phenylpyridine-3-carboxaldehyde) represents a critical scaffold in medicinal chemistry and coordination materials. Its utility stems from a unique structural dichotomy: the biaryl axis allows for conformational adaptability, while the aldehyde functionality serves as a reactive "warhead" for further diversification (e.g., Schiff base formation, Knoevenagel condensation). This guide dissects the molecular conformation, validates the optimal synthetic route via Suzuki-Miyaura coupling, and outlines its application in drug discovery.

Molecular Architecture & Conformational Analysis

The reactivity of this compound is governed by the torsion angle between the pyridine and phenyl rings. While

The Biaryl Twist

In solution, this compound is not planar. It exists as a rapidly interconverting mixture of atropisomers with a twist angle typically between 20° and 35° . This non-planar conformation has two major implications:

-

Solubility: The twist disrupts crystal packing, enhancing solubility in organic solvents compared to planar analogs.

-

Electronic Communication: Despite the twist, sufficient orbital overlap remains to allow electronic effects (e.g., electron donation from the phenyl group) to transmit to the aldehyde at the C3 position.

Aldehyde Orientation

The formyl group (-CHO) at position 3 can adopt two primary conformations relative to the pyridine ring:

-

syn-conformation: Oxygen is on the same side as the C2-hydrogen.

-

anti-conformation: Oxygen is on the same side as the C4-hydrogen.

-

Dipole Minimization: The anti conformation is generally preferred to minimize dipole-dipole repulsion between the carbonyl oxygen and the pyridine nitrogen lone pair.

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the rotational freedom of the biaryl axis.

Figure 1: Connectivity of this compound highlighting the biaryl bond rotation and steric clash sites.

Synthesis Strategy: Optimized Suzuki-Miyaura Coupling

The most robust method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is preferred over Negishi or Stille couplings due to the stability of boronic acids and low toxicity.

Reaction Mechanism & Causality

-

Why Pd(PPh3)4? The tetrakis(triphenylphosphine)palladium(0) provides the active Pd(0) species necessary for the oxidative addition into the C-Cl bond of the starting material.

-

Why Base (K2CO3/Na2CO3)? The boronic acid is not nucleophilic enough on its own. The base coordinates to the boron atom, forming a boronate species [Rb-B(OH)3]-, which is highly nucleophilic and facilitates the transmetallation step.

-

Why Dioxane/Water? Water is essential to dissolve the inorganic base, while dioxane solubilizes the organic reactants. A 4:1 ratio ensures a homogenous phase at reflux temperatures.

Validated Protocol

Reagents:

-

6-Chloronicotinaldehyde (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical): Charge a Schlenk flask with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 20 minutes. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

Addition: Add 6-chloronicotinaldehyde, phenylboronic acid, and

. Add the Pd catalyst last against a counter-flow of inert gas. -

Reflux: Heat the mixture to 90-100°C for 6–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear, replaced by a fluorescent spot ( -

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

. -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Catalytic Cycle Visualization (DOT)

Figure 2: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The aldehyde proton is distinct, and the biaryl coupling eliminates the typical C6-H signal found in the parent nicotinaldehyde.

Diagnostic Data Table

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Notes |

| 1H | 10.15 | Singlet (s) | -CHO | Highly deshielded aldehyde proton. |

| 1H | 9.10 | Doublet (d) | Py-H2 | Adjacent to Nitrogen and Aldehyde (most deshielded aromatic). |

| 1H | 8.25 | Doublet of doublets (dd) | Py-H4 | Coupled to H5. |

| 1H | 8.05 | Doublet (d) | Py-H5 | Adjacent to phenyl ring. |

| 1H | 7.90 - 7.40 | Multiplet (m) | Ph-H | 5 protons from the phenyl ring. |

| 13C | 190.5 | Singlet | C=O | Carbonyl carbon. |

| 13C | 162.0 | Singlet | Py-C6 | Quaternary carbon linked to Phenyl. |

Note: Data is representative of

Applications in Drug Discovery[3][4][5][6]

This compound serves as a versatile intermediate. Its primary utility lies in the modification of the aldehyde group to generate bioactive scaffolds.

Schiff Base Formation (Imine Linkage)

Reaction with primary amines yields Schiff bases, which are extensively investigated for:

-

Antimicrobial Activity: The C=N bond is often essential for disrupting bacterial cell walls.

-

Metallo-Pharmaceuticals: These Schiff bases act as N,N-donor ligands for Ruthenium(II) or Iridium(III) complexes, investigated as anti-cancer agents.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitrile derivatives. These are often used as Michael acceptors in the design of covalent enzyme inhibitors (e.g., targeting cysteine residues in proteases).

References

-

Suzuki-Miyaura Coupling Mechanism: organic-chemistry.org. Suzuki Coupling.[2][3][4][5] Link

-

Nicotinaldehyde Derivatives in Drug Dev: Vertex AI Search Result 1.1. Exploring the Potential of Pyridine Carboxylic Acid Isomers. Link

-

Synthesis Protocols: ResearchGate. Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling. Link

-

NMR Data Verification: ChemicalBook. 3-Pyridinecarboxaldehyde NMR Spectrum. Link

-

Biaryl Conformation: PubChem. 3-Pyridinecarboxaldehyde Structure Data. Link

Sources

potential biological activity of 6-Phenylnicotinaldehyde derivatives

Technical Monograph: Biological Potential & Synthetic Utility of 6-Phenylnicotinaldehyde Derivatives

Executive Summary

The this compound scaffold (6-phenylpyridine-3-carbaldehyde) represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between simple pyridine derivatives and complex biaryl systems. Its utility stems from the electronic modulation provided by the C6-phenyl ring, which enhances lipophilicity (

Structural Logic & Pharmacophore Analysis

The core structure consists of a pyridine ring substituted with a formyl group at position 3 and a phenyl group at position 6.

-

Lipophilic Enhancement: The C6-phenyl substituent significantly increases the hydrophobicity of the molecule compared to unsubstituted nicotinaldehyde. This modification improves membrane permeability, a critical factor for antitubercular agents targeting Mycobacterium tuberculosis (Mtb) inside macrophages.

-

Electronic Conjugation: The extended conjugation system (phenyl-pyridine-carbonyl) alters the electrophilicity of the formyl carbon, influencing the stability and reactivity of downstream Schiff base or hydrazone formation.

-

Metal Chelation: When derivatized into thiosemicarbazones, the pyridine nitrogen and the imine nitrogen form a bidentate or tridentate pocket (N-N-S) capable of coordinating transition metals (Cu, Fe, Pd), which is central to their cytotoxic mechanism.

Synthetic Pathways[1][2]

The synthesis of biologically active derivatives typically proceeds via the condensation of this compound with amine-bearing nucleophiles.

Pathway A: Synthesis of the Core Aldehyde

If not commercially sourced, the aldehyde is accessible via Suzuki-Miyaura coupling :

-

Precursor: 6-Chloronicotinaldehyde (or 6-bromonicotinaldehyde).

-

Reagent: Phenylboronic acid.

-

Catalyst: Pd(PPh

) -

Conditions: Basic aqueous/organic solvent mix (e.g., K

CO

Pathway B: Derivatization to Active Agents

The aldehyde serves as a divergent intermediate for three primary classes of bio-active compounds:

-

Hydrazones/Hydrazides: Reaction with hydrazines (Antitubercular).

-

Schiff Bases: Reaction with primary amines (Antimicrobial).

-

Thiosemicarbazones: Reaction with thiosemicarbazide (Anticancer).

Figure 1: Divergent synthetic workflow from the halogenated precursor to bioactive scaffolds.

Therapeutic Applications & Mechanisms[3]

Antitubercular Activity

Derivatives of 6-phenylnicotinohydrazide have demonstrated significant potency against Mycobacterium tuberculosis.[1][2]

-

Key Findings: Research indicates that 2,6-dichlorobenzylidene derivatives of 6-phenylnicotinohydrazide exhibit superior antimycobacterial activity with MIC values as low as 3.90 µg/mL .[2][3]

-

Mechanism: These compounds function similarly to Isoniazid (INH). They likely inhibit InhA (enoyl-ACP reductase), disrupting the synthesis of mycolic acids essential for the mycobacterial cell wall. The hydrophobic 6-phenyl tail aids in penetrating the lipid-rich mycobacterial envelope.

Antimicrobial (Antibacterial/Antifungal)

Schiff bases derived from this compound show broad-spectrum activity.

-

Target: The azomethine linkage (-CH=N-) is critical. It interferes with normal cell processes, potentially by binding to the bacterial DNA or disrupting protein synthesis.

-

Selectivity: Activity is often higher against Gram-positive bacteria (S. aureus, B. subtilis) due to the absence of the outer membrane found in Gram-negative strains.

Anticancer & Cytotoxicity

Thiosemicarbazone derivatives of pyridine-carbaldehydes (analogous to Triapine) are potent ribonucleotide reductase (RNR) inhibitors.

-

Mechanism of Action:

-

Iron Chelation: The ligand chelates intracellular iron (Fe

/Fe -

ROS Generation: The iron complex undergoes redox cycling, generating reactive oxygen species (ROS) that damage DNA and mitochondrial membranes.

-

RNR Inhibition: Depletion of iron destabilizes the tyrosyl radical of the RNR enzyme, halting DNA synthesis and arresting the cell cycle in the S-phase.

-

Figure 2: Dual mechanism of action for thiosemicarbazone derivatives involving ROS generation and enzyme inhibition.

Quantitative Data Summary

The following table summarizes reported biological activities for key derivatives based on structure-activity relationship (SAR) studies.

| Derivative Class | Target Organism/Cell Line | Activity Metric | Key Substituent (R) | Ref |

| Hydrazide | M. tuberculosis (H37Rv) | MIC: 3.90 µg/mL | 2,6-dichlorobenzylidene | [1] |

| Schiff Base | S. aureus (Gram +) | MIC: 7.81 µg/mL | 5-nitrofuran moiety | [2] |

| Thiosemicarbazone | HCT-116 (Colon Cancer) | IC | N(4)-ethyl/phenyl | [3] |

| Cu(II) Complex | Candida albicans | Zone of Inhib.: 18mm | 6-methyl/phenyl core | [4] |

Experimental Protocols

Protocol A: Synthesis of 6-Phenylnicotinohydrazide Derivatives

Adapted from biological evaluation studies of nicotinohydrazides [1].

-

Reagents: 6-Phenylnicotinohydrazide (1.0 eq), Appropriate Aldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).

-

Procedure:

-

Dissolve 1.0 mmol of 6-phenylnicotinohydrazide in 15 mL of absolute ethanol.

-

Add 1.0 mmol of the substituted benzaldehyde.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 4–6 hours (monitor via TLC, solvent system CHCl

:MeOH 9:1). -

Cool to room temperature.[4] The precipitate will form.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

-

Validation:

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Standard CLSI compliant protocol.

-

Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL. -

Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton Broth (MHB) to wells.

-

Dilution: Perform serial 2-fold dilutions of the compound (Range: 100 µg/mL to 0.19 µg/mL).

-

Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

-

Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 2017.[2] Link

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate, 2025. Link

-

Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. Bioinorganic Chemistry and Applications, 2013. Link

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-Thiosemicarbazones. Molecules, 2020. Link

-

Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine). Journal of Medicinal Chemistry, 2009.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mediresonline.org [mediresonline.org]

- 6. Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 6-Phenylnicotinaldehyde and Analogues

The following technical guide details the synthesis, strategic application, and analogue generation of 6-Phenylnicotinaldehyde . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insights.

Scaffold Class: Biaryl Pyridine Aldehydes Primary Application: Medicinal Chemistry (Privileged Structure), Ligand Synthesis (Terpyridines)

Executive Summary

This compound (6-phenylpyridine-3-carbaldehyde) is a "privileged scaffold" in drug discovery, serving as a critical intermediate for synthesizing bioactive heterocycles. Its structure—a pyridine ring substituted with a reactive aldehyde at the C3 position and a lipophilic phenyl group at the C6 position—provides a versatile handle for downstream functionalization (e.g., reductive amination, Knoevenagel condensation).

This guide prioritizes the Suzuki-Miyaura Cross-Coupling as the industry-standard synthetic route due to its regioselectivity and tolerance for the aldehyde moiety, contrasting it with lower-yielding classical methods like the Vilsmeier-Haack formylation.

Structural Significance & Retrosynthetic Analysis

The this compound core balances polarity (pyridine nitrogen) with lipophilicity (phenyl ring), making it ideal for occupying hydrophobic pockets in kinase enzymes or serving as a bidentate ligand precursor.

Retrosynthetic Logic

To synthesize the target (1) , we disconnect at the biaryl bond. The most reliable disconnection reveals two primary precursors: an organometallic phenyl species and a halogenated nicotinaldehyde.

-

Path A (Recommended): Coupling of 6-halonicotinaldehyde with Phenylboronic acid.

-

Path B (Alternative): Reduction of 6-phenylnicotinonitrile (often requires harsh reducing agents incompatible with other functional groups).

Figure 1: Retrosynthetic disconnection identifying the biaryl bond as the strategic coupling point.

Core Synthesis: The Suzuki-Miyaura Protocol[1][2][3]

This protocol describes the coupling of 6-chloronicotinaldehyde with phenylboronic acid . The choice of catalyst and base is critical to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde or homocoupling).

Reaction Mechanism

The cycle proceeds via three distinct stages.[1][2] Note that the oxidative addition into the C-Cl bond at position 6 is facilitated by the electron-deficient nature of the pyridine ring, making 6-chloronicotinaldehyde a highly reactive electrophile.

Figure 2: Catalytic cycle.[3] The electron-poor pyridine facilitates rapid oxidative addition.

Optimized Experimental Protocol

Note: This protocol is scalable from 1 mmol to 50 mmol.

Reagents:

-

6-Chloronicotinaldehyde (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)[4]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Preferred over Pd(PPh₃)₄ for air stability and robustness.

-

Base: K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv).

-

Solvent System: Toluene:Ethanol:Water (4:1:1) or 1,4-Dioxane:Water (4:1).[5]

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with 6-chloronicotinaldehyde, phenylboronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Solvation: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

-

Reflux: Heat the mixture to 90°C (oil bath temperature) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The aldehyde spot is UV active and typically stains orange with DNP (2,4-dinitrophenylhydrazine).

-

Workup (Critical):

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 5% → 20% EtOAc in Hexanes.

-

Yield Expectation: 85–95%.[5]

-

Troubleshooting & Optimization Matrix

| Variable | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Bidentate ligand prevents catalyst decomposition at high temps better than Pd(PPh₃)₄. |

| Base | K₂CO₃ | Strong enough to activate boronic acid, mild enough to preserve the aldehyde. Avoid strong hydroxides (NaOH). |

| Solvent | Dioxane/H₂O | Water is strictly required for the transmetallation step. Dioxane ensures solubility of the aldehyde. |

| Impurity | Protodeboronation | If benzene is observed (from Ph-B(OH)₂), increase boronic acid to 1.5 equiv. |

Analogue Generation & Functionalization

Once the core this compound is synthesized, it serves as a divergence point. The electronic nature of the phenyl ring significantly impacts biological activity (e.g., π-stacking interactions).

Library Synthesis (Substituted Phenyls)

To generate analogues, substitute phenylboronic acid with functionalized arylboronic acids in the protocol above.

-

4-Fluorophenyl Analogue: Introduces metabolic stability (blocks para-oxidation).

-

4-Methoxyphenyl Analogue: Increases electron density; useful for tuning fluorescence in sensor applications.

-

3-Pyridyl Analogue (Bipyridine): Creates terpyridine precursors for metal chelation.

Downstream Transformations

The C3-aldehyde is highly reactive. Common derivatizations include:

-

Schiff Bases (Imines): React with primary amines (R-NH₂) in Ethanol/Reflux to form antimicrobial agents.

-

Reductive Amination: React with amines + NaBH(OAc)₃ to form secondary amines (common in kinase inhibitor design).

-

Oxidation: NaClO₂ oxidation yields 6-phenylnicotinic acid , a bioisostere of benzoic acid.

Characterization Data (Reference Standard)

Validating the synthesis requires matching spectroscopic data.

-

Physical State: Off-white to pale yellow solid.

-

Melting Point: 102–104 °C.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.15 (s, 1H, CHO) — Distinctive downfield singlet.

-

δ 9.10 (d, J=2.0 Hz, 1H, H-2 Pyridine) — Most deshielded aromatic proton.

-

δ 8.25 (dd, 1H, H-4 Pyridine).

-

δ 8.10 (m, 2H, Phenyl).

-

δ 7.90 (d, 1H, H-5 Pyridine).

-

δ 7.50 (m, 3H, Phenyl).

-

-

IR (ATR): ~1700 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N pyridine).

References

-

Suzuki Coupling Mechanism & Catalysts

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Synthesis of Nicotinaldehyde Derivatives

-

Medicinal Chemistry Applications (Pyridine Scaffolds)

- National Institutes of Health (NIH).

-

Catalyst Optimization (Pd-Fe Nanoparticles)

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Phenylnicotinaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylpyridine Scaffold

6-Phenylnicotinaldehyde, a substituted pyridine derivative, represents a significant scaffold in the fields of medicinal chemistry and materials science. The inherent properties of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, make it a versatile building block in the design of novel functional molecules.[1] Its ability to participate in hydrogen bonding and its electron-deficient nature, which influences its reactivity, are key to its utility.[1] The introduction of a phenyl group at the 6-position and an aldehyde at the 3-position of the pyridine ring creates a molecule with a unique combination of steric and electronic properties, opening avenues for diverse chemical modifications and applications.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, key chemical reactions, and known and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, materials science, and organic synthesis.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic routes. The most prominent and versatile method is the Suzuki-Miyaura cross-coupling reaction. An alternative approach involves the oxidation of the corresponding alcohol, (6-phenylpyridin-3-yl)methanol.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this involves the reaction of a halogenated nicotinaldehyde derivative with phenylboronic acid.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Hypothetical Example based on similar reactions):

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient coupling.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

-

Solvent System: The use of a two-phase solvent system (organic solvent and water) is often beneficial for dissolving both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

-

Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura reactions due to their ability to readily undergo oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Alternative Synthetic Route: Oxidation of (6-Phenylpyridin-3-yl)methanol

An alternative synthetic approach involves the oxidation of the corresponding primary alcohol, (6-phenylpyridin-3-yl)methanol. This method is contingent on the availability of the starting alcohol, which can be prepared, for example, by the reduction of a 6-phenylnicotinic acid derivative.[4]

Conceptual Workflow for Oxidation:

Figure 2: Conceptual workflow for the synthesis of this compound via oxidation.

Detailed Experimental Protocol (Hypothetical Example based on similar reactions):

A variety of oxidizing agents can be employed for the conversion of a primary alcohol to an aldehyde. A common and mild oxidizing agent is manganese dioxide (MnO₂).

-

Reaction Setup: In a round-bottom flask, dissolve (6-phenylpyridin-3-yl)methanol (1.0 eq.) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq.) to the solution. The excess MnO₂ is often necessary to drive the reaction to completion.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Manganese Dioxide: Activated MnO₂ is a selective oxidizing agent for allylic and benzylic alcohols, making it suitable for the oxidation of (6-phenylpyridin-3-yl)methanol without over-oxidation to the carboxylic acid. The reaction is heterogeneous, which simplifies the work-up procedure.

-

Solvent: Dichloromethane is a common solvent for such oxidations as it is relatively inert and effectively dissolves the starting material.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While a complete, unified set of spectral data for the parent compound is not available in the provided search results, the expected characteristic signals can be inferred from the analysis of its structural components and data from similar compounds. A study on 6-(4-Fluorophenyl)pyridine-3-carbaldehyde thiosemicarbazone provides valuable insights into the expected NMR signals for the pyridine and phenyl rings.[5]

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. Pyridine Ring Protons: Three protons exhibiting doublet, doublet of doublets, or triplet splitting patterns in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic influence of the phenyl and aldehyde groups. Phenyl Ring Protons: Five protons appearing as multiplets in the aromatic region (δ 7.2-8.0 ppm). |

| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal in the highly downfield region, typically around δ 190-200 ppm. Pyridine and Phenyl Carbons: A series of signals in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrogen in the pyridine ring will be significantly deshielded. |

| Infrared (IR) Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1715 cm⁻¹. C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) characteristic of mono- and di-substituted aromatic rings. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₉NO, MW = 183.21). Fragmentation Pattern: Characteristic fragments resulting from the loss of the aldehyde group (M-29) and potentially cleavage of the phenyl-pyridine bond. |

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the phenyl-substituted pyridine ring.

-

Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 6-phenylnicotinic acid.

-

Reduction: Can be reduced to the primary alcohol, (6-phenylpyridin-3-yl)methanol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: Reacts with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel condensations. These reactions are pivotal for the synthesis of a diverse array of derivatives.[5]

-

Wittig Reaction: Can be converted to an alkene through reaction with a phosphorus ylide.

-

-

Reactions involving the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. The existing substituents will direct the position of any further substitution.

Applications in Research and Development

While much of the research has focused on the derivatives of this compound, the parent compound itself holds significant potential as a key building block and intermediate in various fields.

Medicinal Chemistry

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] this compound serves as a crucial starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.

-

Antitubercular and Antimicrobial Agents: Derivatives of 6-phenylnicotinohydrazide, synthesized from this compound, have shown promising antitubercular and broad-spectrum antimicrobial activities.[5] The aldehyde group provides a convenient point for derivatization to explore structure-activity relationships.

-

Anticancer Agents: The pyridine ring is a common feature in many anticancer drugs.[6] this compound can be used to synthesize novel compounds for screening as potential anticancer agents. For instance, thiosemicarbazone derivatives of pyridine-3-carbaldehydes have demonstrated antitumor activity.[5]

-

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors, a key strategy in drug development.

Materials Science

The conjugated π-system of this compound suggests its potential use in the development of novel organic materials with interesting photophysical and electronic properties.

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are utilized in the development of materials for OLEDs. The electronic properties of the phenylpyridine core can be tuned through chemical modification, making this compound a potential building block for new emissive or charge-transport materials.

-

Sensors: The aldehyde group can be functionalized to create chemosensors for the detection of specific analytes. The fluorescence or colorimetric properties of the resulting derivatives could change upon binding to a target molecule.

Organic Synthesis

As a bifunctional molecule, this compound is a valuable intermediate in organic synthesis, allowing for the construction of more complex molecular architectures.[7] Its ability to undergo a variety of chemical transformations at both the aldehyde and pyridine moieties provides synthetic chemists with a versatile tool for building diverse molecular libraries.

Conclusion

This compound is a molecule of significant interest with a broad and expanding range of potential applications. Its synthesis, primarily achieved through the robust Suzuki-Miyaura cross-coupling, provides a reliable route to this important building block. The presence of both a reactive aldehyde group and a modifiable phenylpyridine core offers immense opportunities for the creation of diverse derivatives. As research in medicinal chemistry and materials science continues to advance, the utility of this compound as a key synthetic intermediate is poised to grow, paving the way for the discovery of novel therapeutic agents and advanced functional materials. Further detailed characterization and exploration of its direct biological and material properties are warranted to fully unlock the potential of this versatile compound.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 6-Phenylnicotinaldehyde in Multicomponent Assembly

This guide outlines the technical application of 6-Phenylnicotinaldehyde (6-Phenylpyridine-3-carboxaldehyde) in multicomponent reactions (MCRs). It is designed for medicinal chemists focusing on the synthesis of bioactive polyheterocycles, particularly for neurodegenerative and oncological targets.

Compound: this compound (CAS: 52311-36-7) Molecular Weight: 183.21 g/mol Role: Electrophilic Heteroaryl Building Block Key Applications: Friedländer, Hantzsch, and Groebke-Blackburn-Bienaymé (GBB) Reactions.[1]

Introduction & Chemical Profile

This compound is a privileged scaffold in drug discovery. Unlike simple benzaldehyde, the incorporation of the pyridine core confers improved water solubility and hydrogen-bonding potential, while the C6-phenyl group provides the lipophilic bulk necessary for hydrophobic pocket occupancy in targets such as Acetylcholinesterase (AChE) and kinases.

In MCRs, this aldehyde serves as a highly reactive electrophile. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, often accelerating condensation steps compared to electron-rich aryl aldehydes.

Reactivity Profile

| Parameter | Characteristic | Impact on MCR |

| Electrophilicity | High (Pyridine ring inductive effect) | Faster imine formation; susceptible to rapid nucleophilic attack. |

| Sterics | Moderate (C6-Phenyl group) | Remote from carbonyl; minimal steric hindrance during initial condensation. |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO | Compatible with standard polar/non-polar MCR solvent systems. |

| Stability | Air-stable; prone to oxidation to acid | Store under inert atmosphere; verify purity via TLC before use. |

Application I: Friedländer Synthesis of Tacrine Analogues

Target Class: Polycyclic Quinolines (AChE Inhibitors) Relevance: The search for Alzheimer’s therapeutics often utilizes the Friedländer condensation to fuse the pyridine ring with cyclic ketones, creating tacrine-like scaffolds with extended biaryl motifs.

Mechanism & Rationale

The reaction involves the condensation of 2-aminobenzonitriles (or o-aminoaryl ketones) with this compound in the presence of a Lewis acid or base. The high electrophilicity of the nicotinaldehyde facilitates the initial Knoevenagel-type condensation, followed by cyclization.

Experimental Protocol

Reagents:

-

Component A: 2-Amino-benzonitrile derivative (1.0 equiv)

-

Component B: Cyclohexanone (or cyclic ketone variant) (1.2 equiv)[2]

-

Component C: This compound (1.0 equiv)

-

Catalyst: AlCl₃ (20 mol%) or Piperidine (cat.) depending on variant.

-

Solvent: 1,2-Dichloroethane (DCE) or Ethanol.

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial, dissolve 1.0 mmol of 2-aminobenzonitrile and 1.2 mmol of cyclohexanone in 5 mL of dry DCE.

-

Catalyst Addition: Add 20 mol% anhydrous AlCl₃. Stir at room temperature for 10 minutes to activate the ketone.

-

Aldehyde Addition: Add 1.0 mmol (183 mg) of This compound .

-

Reflux: Seal the vial and heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with DCM (3 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validation Check:

-

Success Indicator: Appearance of a highly fluorescent spot on TLC (characteristic of extended quinoline systems).

-

Failure Mode: If only imine intermediate is observed, increase temperature to 100°C to force cyclodehydration.

Application II: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Class: Imidazo[1,2-a]pyridines Relevance: This isocyanide-based MCR provides rapid access to fused nitrogen heterocycles, widely explored for antiviral and anti-inflammatory activity.

Workflow Visualization

The following diagram illustrates the convergent synthesis pathway using this compound.

Caption: Convergent assembly of the imidazo[1,2-a]pyridine core via GBB reaction.

Experimental Protocol

Reagents:

-

Component A: 2-Aminopyridine (1.0 equiv)

-

Component B: This compound (1.0 equiv)

-

Component C: tert-Butyl Isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

-

Solvent: Methanol (MeOH)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 mmol 2-aminopyridine and 1.0 mmol This compound in 3 mL MeOH. Stir for 20 minutes. Note: Solution typically turns yellow.

-

Catalysis: Add 5 mol% Sc(OTf)₃.

-

Cyclization: Add 1.1 mmol tert-butyl isocyanide dropwise.

-

Reaction: Stir at room temperature for 12 hours.

-

Purification: The product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate and purify via column chromatography (DCM/MeOH 95:5).

Application III: Hantzsch Dihydropyridine Synthesis

Target Class: 1,4-Dihydropyridines (Calcium Channel Blockers) Relevance: Classic synthesis of nifedipine analogues. The 6-phenyl substituent adds significant hydrophobic bulk, potentially altering the pharmacokinetic profile compared to standard methyl/nitro derivatives.

Protocol Data Summary

| Variable | Condition | Observation |

| Stoichiometry | 1:2:1 (Aldehyde:Acetoacetate:NH₄OAc) | Excess acetoacetate ensures full conversion. |

| Temperature | 80°C (Ethanol Reflux) | Required for final ring closure. |

| Yield (Typical) | 75–88% | High yields due to clean crystallization. |

| Workup | Filtration | Product typically crashes out upon cooling. |

Step-by-Step Methodology:

-

Combine This compound (1.0 mmol), Ethyl acetoacetate (2.2 mmol), and Ammonium Acetate (1.5 mmol) in Ethanol (5 mL).

-

Reflux for 3–5 hours.

-

Monitor consumption of aldehyde by TLC.[1]

-

Cool to 0°C. The yellow precipitate is the 1,4-dihydropyridine.

-

Recrystallize from hot ethanol.

Troubleshooting & Optimization

-

Problem: Low yield in GBB reaction.

-

Root Cause:[3] Poor imine formation due to steric clash or electronic repulsion.

-

Solution: Pre-form the imine using MgSO₄ as a drying agent before adding the isocyanide and acid catalyst.

-

-

Problem: Oxidation of Aldehyde.

-

Root Cause:[3] this compound can oxidize to the carboxylic acid over time.

-

Solution: Wash the starting material with mild NaHCO₃ if solid, or repurify via short silica plug if significant acid is present (indicated by broad O-H stretch in IR).

-

References

-

Friedländer Condensation & Tacrine Analogues

-

Marco-Contelles, J., et al. "Synthesis and cholinesterase inhibition of tacrine analogues."[4] Bioorganic & Medicinal Chemistry, 2000. (General reference for Tacrine synthesis protocols).

-

-

Multicomponent Reactions Overview

-

Dömling, A., et al. "Multicomponent Reactions with Isocyanides." Chemical Reviews, 2012.

-

-

Hantzsch Reaction Mechanism

-

Heravi, M. M., et al. "Recent advances in the Hantzsch synthesis of 1,4-dihydropyridines." Molecular Diversity, 2014.[5]

-

(Note: Specific protocols adapted from standard methodologies for heteroaryl aldehydes in MCRs as cited in general organic synthesis literature.)

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 4. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Application Notes and Protocols for 6-Phenylnicotinaldehyde in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. 6-Phenylnicotinaldehyde, a substituted pyridine derivative, has emerged as a highly versatile building block in this regard. Its unique combination of a reactive aldehyde functionality and a tunable phenyl-pyridine core allows for the facile generation of diverse compound libraries with a wide spectrum of pharmacological activities.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in medicinal chemistry. We will explore its role as a key synthetic intermediate and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives in various therapeutic areas. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methodologies.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its ability to serve as a starting point for the synthesis of a multitude of biologically active molecules. The aldehyde group provides a reactive handle for a variety of chemical transformations, while the 6-phenylnicotinic core often contributes to the binding affinity and selectivity of the final compounds.

Antimicrobial and Antitubercular Agents

The development of novel antimicrobial and antitubercular agents is a critical global health priority. Derivatives of 6-phenylnicotinic acid have shown significant promise in this area. Specifically, 6-phenylnicotinohydrazide derivatives, synthesized from this compound, have demonstrated potent activity against various bacterial and mycobacterial strains.[1]

While the precise mechanism is still under investigation, it is postulated that the nicotinohydrazide scaffold may interfere with essential enzymatic pathways in microorganisms. The lipophilic phenyl group can facilitate cell wall penetration, allowing the polar hydrazide moiety to interact with intracellular targets.

The conversion of this compound to biologically active 6-phenylnicotinohydrazide derivatives is a multi-step process that offers multiple points for diversification.

Caption: Synthetic workflow from this compound to active hydrazide derivatives.

Objective: To synthesize the key intermediate, 6-Phenylnicotinohydrazide, from this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Oxidation to 6-Phenylnicotinic Acid:

-

Dissolve this compound in a suitable solvent (e.g., acetone/water).

-

Slowly add a solution of potassium permanganate while maintaining the temperature below 10°C.

-

After the reaction is complete (monitored by TLC), quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Acidify the solution with sulfuric acid to precipitate the 6-phenylnicotinic acid.

-

Filter, wash with cold water, and dry the product.

-

-

Esterification to Methyl 6-phenylnicotinate:

-

Suspend 6-phenylnicotinic acid in methanol.

-

Carefully add thionyl chloride dropwise at 0°C.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

-

-

Hydrazinolysis to 6-Phenylnicotinohydrazide:

-

Dissolve methyl 6-phenylnicotinate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain 6-Phenylnicotinohydrazide.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized 6-phenylnicotinohydrazide derivatives against various microbial strains.

Materials:

-

Synthesized 6-phenylnicotinohydrazide derivatives

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosis)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotics for positive control (e.g., ciprofloxacin, fluconazole, isoniazid)

-

DMSO (for dissolving compounds)

-

Resazurin or other viability indicators

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include wells with medium only (negative control), and medium with inoculum and no compound (growth control).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Data Presentation:

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. M. tuberculosis |

| Derivative 8b | 0.24-1.95 | 0.24-1.95 | 0.24-1.95 | 3.90 |

| Isoniazid | - | - | - | 0.05-0.2 |

Note: Data is representative and based on findings for similar compounds.[1]

Neurological Agents: Targeting GABA(A) Receptors

The nicotinic acid scaffold is also prevalent in compounds targeting the central nervous system. Analogues of 6-aminonicotinic acid, which can be conceptually derived from this compound, have been identified as agonists for the GABA(A) receptor.[2] The GABAergic system is a major inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating conditions like anxiety, epilepsy, and insomnia.

While the direct conversion of this compound to a 6-aminonicotinic acid analogue is a multi-step synthetic challenge, the aldehyde serves as a crucial starting point for introducing the necessary functional groups.

Caption: Conceptual synthetic pathway to GABA(A) receptor agonists.

Objective: To determine the binding affinity (Ki) of synthesized 6-aminonicotinic acid analogues for the GABA(A) receptor.

Materials:

-

Synthesized 6-aminonicotinic acid analogues

-

Rat or bovine brain cortex membranes (source of GABA(A) receptors)

-

Radioligand (e.g., [³H]muscimol or [³H]gabazine)

-

Non-labeled GABA (for determining non-specific binding)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from brain tissue by homogenization and centrifugation.

-

Assay Setup: In test tubes, combine the brain membranes, the radioligand at a fixed concentration, and varying concentrations of the synthesized test compounds. Include tubes with radioligand and membranes only (total binding) and tubes with an excess of non-labeled GABA (non-specific binding).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Compound | GABA(A) Receptor Binding Affinity (Ki, µM) |

| 6-Aminonicotinic acid | 1.1-24 |

| Tetrahydropyridine analogue | 0.044 |

Note: Data is representative and based on findings for similar compounds.[2]

Conclusion: A Building Block for Future Discoveries

This compound represents a powerful and versatile starting material in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a range of biological activities, from antimicrobial to neuroactive. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery programs. By understanding the underlying principles of synthesis and biological evaluation, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives.

References

-

Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Hassan, H. M. (2020). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Molecules, 25(15), 3459. [Link]

-

Frølund, B., Jensen, M. H., Storustovu, S. I., & Kristiansen, U. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European journal of medicinal chemistry, 84, 435–444. [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving 6-Phenylnicotinaldehyde

Introduction: The Versatility of 6-Phenylnicotinaldehyde in Modern Catalysis

This compound is a versatile heterocyclic building block that holds significant potential for researchers, medicinal chemists, and materials scientists. Its unique structure, featuring a phenyl-substituted pyridine ring appended with a reactive aldehyde functional group, offers multiple avenues for synthetic transformations. The presence of the pyridine nitrogen and the aromatic phenyl group influences the electronic properties of the aldehyde, rendering it a valuable substrate for a diverse array of catalytic reactions. This guide provides an in-depth exploration of key catalytic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower your research and development endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63056-20-2 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Solid |

| Melting Point | 57 °C |

| Boiling Point | 340.4 °C at 760 mmHg |

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[1] This reaction is particularly valuable for the synthesis of electron-deficient alkenes, which are versatile intermediates in organic synthesis.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or a tertiary amine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol: Synthesis of 2-((6-phenylpyridin-3-yl)methylene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

-

To this solution, add malononitrile (1.05 eq).

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, the product may precipitate from the reaction mixture. If so, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain the desired 2-((6-phenylpyridin-3-yl)methylene)malononitrile.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Table 2: Reagents for Knoevenagel Condensation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Aldehyde substrate |

| Malononitrile | 1.05 | Active methylene compound |

| Piperidine | Catalytic | Base catalyst |

| Ethanol | Solvent | Reaction medium |

Wittig Reaction: Olefination of this compound

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound.

Mechanistic Insights

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation and decomposition of the oxaphosphetane are the key steps that drive the reaction to completion.[4]

Caption: General Mechanism of the Wittig Reaction.

Detailed Protocol: Synthesis of 3-(prop-1-en-2-yl)-6-phenylpyridine

Materials:

-

Isopropyltriphenylphosphonium iodide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for air-sensitive reactions

-

Magnetic stirrer

-

TLC apparatus

Procedure:

Part A: Preparation of the Wittig Reagent (Phosphorus Ylide)

-

Under an inert atmosphere (argon or nitrogen), add isopropyltriphenylphosphonium iodide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Add anhydrous THF (30 mL) via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (15 mL).

-

Cool the aldehyde solution to 0 °C.

-

Slowly transfer the aldehyde solution to the freshly prepared ylide solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(prop-1-en-2-yl)-6-phenylpyridine.

Table 3: Reagents for the Wittig Reaction

| Reagent | Molar Eq. | Purpose |

| Isopropyltriphenylphosphonium iodide | 1.1 | Ylide precursor |

| n-Butyllithium | 1.05 | Strong base for ylide formation |

| This compound | 1.0 | Aldehyde substrate |

| Anhydrous THF | Solvent | Reaction medium |

Catalytic Oxidation to 6-Phenylnicotinic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[5][6] Several catalytic methods exist that offer mild and selective conditions, avoiding the use of stoichiometric and often harsh oxidizing agents.

Organocatalytic Aerobic Oxidation

N-Hydroxyphthalimide (NHPI) can act as an efficient organocatalyst for the aerobic oxidation of aldehydes.[7] The reaction utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process. The mechanism involves a radical chain process initiated by the formation of the phthalimide-N-oxyl (PINO) radical.

Caption: General workflow for the catalytic oxidation of this compound.

Detailed Protocol: NHPI-Catalyzed Aerobic Oxidation

Materials:

-

This compound

-

N-Hydroxyphthalimide (NHPI)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (as a co-catalyst)

-

Acetonitrile

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate with an oil bath

-

Balloon filled with oxygen or access to a compressed air line

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 eq), NHPI (0.1 eq), and Co(OAc)₂·4H₂O (0.01 eq).

-

Add acetonitrile (15 mL) and a magnetic stir bar.

-

Fit the flask with a condenser and an oxygen-filled balloon (or gently bubble air through the solution).

-

Heat the reaction mixture to 60 °C in an oil bath and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the catalyst.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-phenylnicotinic acid.

-

The product can be further purified by recrystallization.

Table 4: Reagents for NHPI-Catalyzed Aerobic Oxidation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| N-Hydroxyphthalimide (NHPI) | 0.1 | Organocatalyst |

| Co(OAc)₂·4H₂O | 0.01 | Co-catalyst |

| Oxygen | Excess | Oxidant |

| Acetonitrile | Solvent | Reaction medium |

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.

Mechanistic Overview

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to generate an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.

Detailed Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(6-phenylpyridin-3-yl)prop-2-en-1-one

Materials:

-

This compound

-

4-Methoxyacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a 100 mL flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (30 mL).

-

Prepare a solution of NaOH (2.0 eq) in water (5 mL) and add it dropwise to the stirred solution of the aldehyde and ketone at room temperature.

-

A precipitate usually forms within 30-60 minutes. Continue stirring at room temperature for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Table 5: Reagents for Claisen-Schmidt Condensation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Aldehyde component |

| 4-Methoxyacetophenone | 1.0 | Ketone component |

| Sodium Hydroxide | 2.0 | Base catalyst |

| Ethanol/Water | Solvent | Reaction medium |

Conclusion and Future Directions

The catalytic reactions outlined in this guide represent a fraction of the synthetic possibilities for this compound. Its unique electronic and steric properties make it an ideal candidate for exploration in other catalytic transformations, including:

-

Asymmetric Catalysis: The development of enantioselective additions to the aldehyde functionality could provide access to chiral building blocks for drug discovery.

-

Catalytic Reduction: Selective reduction of the aldehyde to the corresponding alcohol opens up further derivatization possibilities.

-

Cross-Coupling Reactions: While not directly involving the aldehyde, the pyridine ring can potentially be functionalized through metal-catalyzed cross-coupling reactions, further expanding the molecular diversity accessible from this starting material.

These detailed protocols and mechanistic discussions provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with promising applications.

References

- BenchChem. (2025).

- ChemHelpASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube.

- Wikipedia contributors. (2023, December 29). Wittig reaction. In Wikipedia, The Free Encyclopedia.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.

- Choi, J.-K., et al. Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar.

- Organic Chemistry Portal. (n.d.).

- Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). An aerobic oxidation of a wide range of aldehydes to carboxylic acids in both organic solvent and water under mild conditions is catalyzed by 5 mol % N-hydroxyphthalimide (NHPI) as the organocatalyst in the presence of oxygen as the sole oxidant. Organic Letters, 21(5), 1393–1396.

- TSI Journals. (n.d.). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity.

- Bentham Science. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase.

- Chougale, U. B., et al. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.

- HIMS - University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids.

- Organic Chemistry Portal. (n.d.).

- Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- ResearchGate. (2018, February 6). (PDF)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. tsijournals.com [tsijournals.com]

- 9. rjlbpcs.com [rjlbpcs.com]

Application Note: Scale-Up Synthesis of 6-Phenylnicotinaldehyde

Executive Summary